molecular formula C17H15FN2 B5822737 3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile

3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile

Cat. No. B5822737
M. Wt: 266.31 g/mol
InChI Key: NEUQMXUGYVPJNJ-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile, also known as DMF-DAA, is a compound that has gained attention in the field of scientific research due to its potential applications in the development of new drugs. DMF-DAA is a member of the acrylonitrile family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Crystal Structures and Intermolecular Interactions

  • The Z and E isomers of a similar compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, were studied using X-ray diffraction and density functional theory. These studies provide insights into the molecular geometry, bond lengths, angles, and the stability of crystal structures formed by such compounds (Tammisetti et al., 2018).

Fluorescence Properties

  • A study on derivatives of (dimethylamino)arylacrylonitrile, including analysis of molecular packing in crystals, sheds light on the fluorescence properties of these compounds. This research is significant in understanding how molecular structure affects fluorescence in the solid state (Percino et al., 2013).

Optical and Spectroscopic Characteristics

  • Research on 3-(4-substituted phenyl)-2-arylacrylonitriles, including those with dimethylamino substitutions, focuses on their synthesis and the effects of different substituents on their electronic properties. This is crucial for understanding the optical behavior of these compounds (Percino et al., 2011).

Nonlinear Optical Properties

  • A study examined how the position of electron-withdrawing cyano groups affects the nonlinear optical properties of compounds like 3-[4-(dimethylamino)phenyl]acrylonitrile. This research contributes to understanding the photophysical behaviors crucial for optoelectronic applications (Kim et al., 2017).

Mesomorphic Study

  • The synthesis and characterization of a series of compounds related to 3-[4-(dimethylamino)phenyl]acrylonitrile reveal information about their mesophase behavior, which is important for understanding their liquid crystal properties and potential applications in displays or sensors (Sharma & Patel, 2017).

Photophysical Parameters in Different Media

  • The synthesis and study of (2Z)-3-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl) prop-2-ene-nitrile (DPF) in various solvents provide insights into its fluorescence properties, which are significant for applications in organic photoemitting diodes (Pannipara et al., 2015).

properties

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUQMXUGYVPJNJ-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.